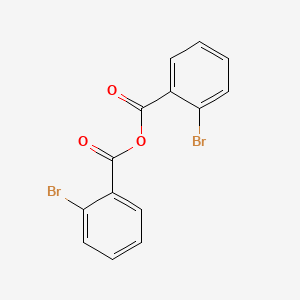
2-Bromobenzoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromobenzoic anhydride is an organic compound with the molecular formula C14H8Br2O3 It is a derivative of benzoic acid, where two bromine atoms are substituted at the ortho positions of the benzene ring
Méthodes De Préparation
2-Bromobenzoic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobenzoic acid with a dehydrating agent such as acetic anhydride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of dehydrating agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.
Analyse Des Réactions Chimiques
2-Bromobenzoic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles. For example, it can react with amines to form amides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-bromobenzoic acid.
Reduction: The compound can be reduced to form 2-bromobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include nucleophiles (amines, alcohols), reducing agents (lithium aluminum hydride), and acidic or basic hydrolysis conditions. The major products formed from these reactions include amides, acids, and alcohols.
Applications De Recherche Scientifique
2-Bromobenzoic anhydride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromobenzoic anhydride involves its reactivity towards nucleophiles and its ability to form covalent bonds with other molecules. The bromine atoms in the compound make it a good electrophile, allowing it to participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Bromobenzoic anhydride can be compared with other similar compounds such as:
2-Chlorobenzoic anhydride: Similar in structure but with chlorine atoms instead of bromine.
2-Iodobenzoic anhydride: Contains iodine atoms instead of bromine.
Benzoic anhydride: Lacks halogen substitution.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can influence the compound’s reactivity and the types of reactions it undergoes.
Propriétés
Numéro CAS |
143454-51-7 |
|---|---|
Formule moléculaire |
C14H8Br2O3 |
Poids moléculaire |
384.02 g/mol |
Nom IUPAC |
(2-bromobenzoyl) 2-bromobenzoate |
InChI |
InChI=1S/C14H8Br2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H |
Clé InChI |
KEQAKMCQBPAICI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


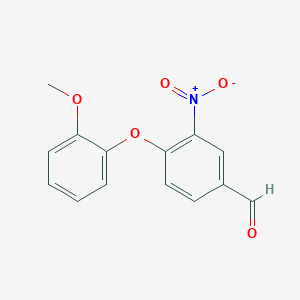

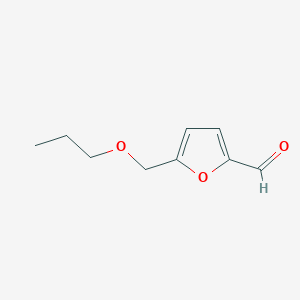
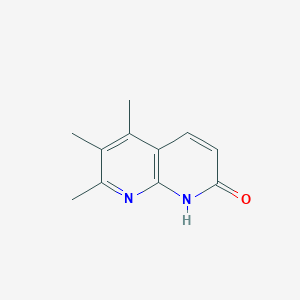
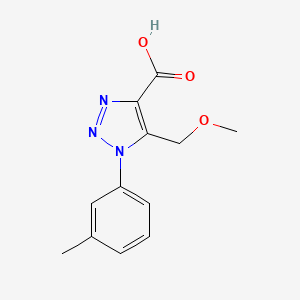

![benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12113801.png)
![1,2-Ethanediamine, N1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12113805.png)

![Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-](/img/structure/B12113808.png)
![Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-](/img/structure/B12113823.png)
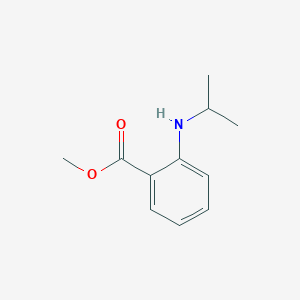
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)

